Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate
Description
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core, a 4-methoxyphenyl substituent, and a piperazine-carboxylate moiety. This structure combines electron-rich aromatic systems with a flexible piperazine backbone, which may enhance solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-4-16-22-20-26(23-16)19(27)18(31-20)17(14-6-8-15(29-3)9-7-14)24-10-12-25(13-11-24)21(28)30-5-2/h6-9,17,27H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZDHJLNGRWYBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with 2-ethylthiazole, the compound is subjected to nitration and subsequent reduction to introduce the hydroxy group at the 6-position.
Construction of the Triazole Ring: The hydroxythiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring through cyclization.
Attachment of the Methoxyphenyl Group: The triazole-thiazole intermediate is further reacted with 4-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.
Formation of the Piperazine Ring: The final step involves the reaction of the intermediate with ethyl piperazine-1-carboxylate under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the thiazole ring can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound can be used to study the interactions of thiazole and triazole rings with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7) :
- Substituent Variation : The 3-fluorophenyl group replaces the 4-methoxyphenyl group.
- Impact : Fluorine’s electronegativity increases polarity and may alter binding affinity compared to the methoxy group’s electron-donating effects.
- Molecular Weight : ~529.6 g/mol (calculated).
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one : Core Variation: Pyrano-pyrazole-oxazine replaces the thiazolo-triazole system. Functional Groups: Retains the 4-methoxyphenyl group but lacks the piperazine-carboxylate moiety. Biological Relevance: Demonstrates antifungal activity via docking studies with lanosterol 14α-demethylase .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles :
- Core Variation : Triazolo-thiadiazole replaces the thiazolo-triazole system.
- Synthetic Pathway : Synthesized via multi-component reactions involving hydrazine hydrate and carboxylic acids.
- Activity : Antifungal activity predicted via molecular docking with 14α-demethylase (PDB: 3LD6) .
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Observations :
- Piperazine-Carboxylate Role : The target compound’s piperazine moiety may enhance solubility compared to analogues lacking this group (e.g., ).
- Substituent Effects : The 4-methoxyphenyl group is a common pharmacophore in antifungal agents, as seen in , while the 3-fluorophenyl analogue may exhibit distinct electronic properties.
- Core Flexibility : Thiazolo-triazole and triazolo-thiadiazole systems both enable π-π stacking and hydrogen bonding, critical for enzyme inhibition .
Biological Activity
Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring , a thiazolo[3,2-b][1,2,4]triazole moiety , and a methoxyphenyl group . Its molecular formula is , with a molecular weight of approximately 445.5 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Research indicates that compounds containing thiazole and triazole moieties exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have shown potential as inhibitors of proteases such as the SARS-CoV 3CL protease. These inhibitors can disrupt viral replication by blocking the proteolytic processing essential for viral maturation .
- Antimicrobial Activity : The compound's structural components suggest potential activity against various microbial pathogens. Similar derivatives have demonstrated efficacy against Mycobacterium tuberculosis (M.tb) in culture .
Structure-Activity Relationship (SAR)
The SAR studies on related compounds highlight critical features influencing biological activity:
| Compound Feature | Description | Impact on Activity |
|---|---|---|
| Thiazole/Triazole Moiety | Provides heterocyclic stability and reactivity | Enhances binding affinity to target enzymes |
| Piperazine Ring | Common scaffold in pharmacology | Facilitates interaction with biological targets |
| Methoxy Group | Increases lipophilicity and solubility | Improves bioavailability |
Case Studies
- Inhibition of SARS-CoV Protease : A study evaluated the inhibitory effects of piperazine derivatives against SARS-CoV 3CL protease. The compound demonstrated significant inhibitory activity with an IC50 value in the micromolar range, indicating its potential as an antiviral agent .
- Antimycobacterial Activity : Another study focused on related thiazole-containing compounds that showed promising results against M.tb. The derivatives exhibited varying degrees of inhibition, suggesting that modifications to the thiazole structure can enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
